
Avanafil-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Avanafil. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems .
Preparation Methods
The synthesis of Avanafil-13C5,15N involves several steps, starting with the preparation of isotopically labeled precursors. The synthetic route typically includes:
Step 1: Preparation of isotopically labeled benzylamine derivative.
Step 2: Coupling of the benzylamine derivative with a pyrimidine derivative.
Step 3: Introduction of the isotopic labels at specific positions in the molecule.
Industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the isotopic labels without compromising the integrity of the molecule .
Chemical Reactions Analysis
Avanafil-13C5,15N undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the isotopic labels are incorporated. Reagents such as alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Avanafil-13C5,15N has a wide range of applications in scientific research, including:
Chemistry: Used to study the detailed reaction mechanisms and pathways of Avanafil.
Biology: Helps in understanding the metabolic fate of Avanafil in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Avanafil.
Industry: Employed in the development of new formulations and delivery systems for Avanafil.
Mechanism of Action
Avanafil-13C5,15N exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. The elevated cGMP levels result in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for the treatment of erectile dysfunction .
Comparison with Similar Compounds
Avanafil-13C5,15N is compared with other PDE-5 inhibitors such as sildenafil, tadalafil, and vardenafil. The key differences include:
Selectivity: this compound shows greater selectivity for PDE-5 over PDE-6 compared to sildenafil and vardenafil, but less selectivity than tadalafil.
Onset of Action: this compound has a faster onset of action, allowing for administration as early as 15 minutes before sexual activity.
Similar compounds include:
- Sildenafil
- Tadalafil
- Vardenafil
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of PDE-5 inhibitors .
Properties
CAS No. |
1276495-36-3 |
|---|---|
Molecular Formula |
C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |
Molecular Weight |
489.91 |
Synonyms |
(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


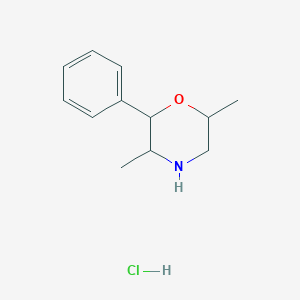
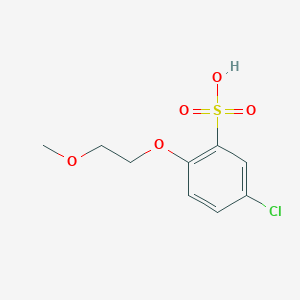
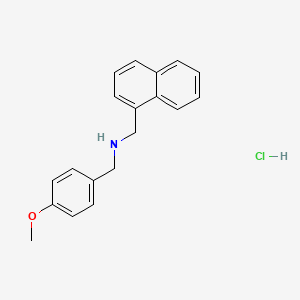
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
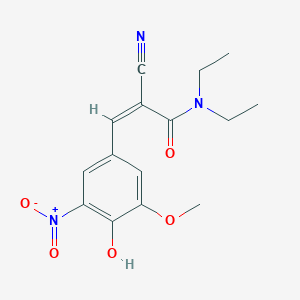

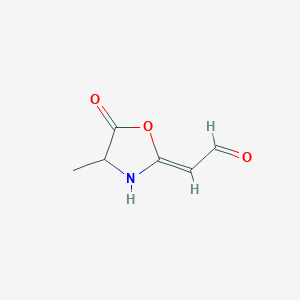

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
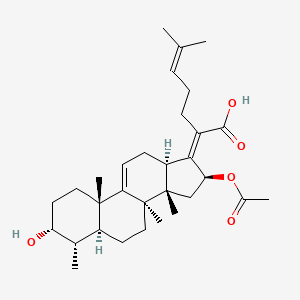
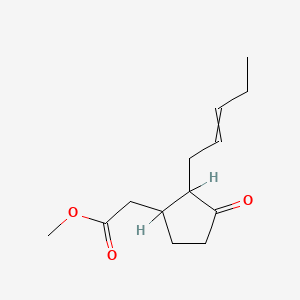
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
